5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing thiophene intermediates with precise substitution is challenging. This 5-chloro-3-isopropoxy-2-carboxylic acid provides a validated intermediate for EP4 antagonist programs (IC50 1 nM) and enables rapid diversification via the 5-chloro handle. • EP4 antagonist key intermediate: potent inhibitors demonstrated. • Versatile 5-Cl handle: Suzuki/Stille couplings for biaryl/heteroaryl construction. • SAR exploration: systematic variation of core substituents. Reliable supply for drug discovery and agrochemical R&D.

Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
Cat. No. B12065328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-isopropoxythiophene-2-carboxylic acid
Molecular FormulaC8H9ClO3S
Molecular Weight220.67 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(SC(=C1)Cl)C(=O)O
InChIInChI=1S/C8H9ClO3S/c1-4(2)12-5-3-6(9)13-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyGUQOQDHHRYBPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Identification & Procurement


5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a halogenated heteroaromatic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . It belongs to the class of thiophene carboxylic acids, characterized by a thiophene ring substituted at the 3-position with an isopropoxy group and at the 5-position with a chlorine atom [1]. The compound is primarily utilized as a building block or intermediate in organic synthesis and medicinal chemistry, with potential applications in the development of pharmaceuticals and agrochemicals [2].

Halogenated thiophene carboxylic acid building block
3-isopropoxy, 5-chloro substitution pattern for selective reactivity
Supports medicinal chemistry and agrochemical intermediate workflows

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Non-Interchangeability


The precise substitution pattern on the thiophene ring—specifically the 3-isopropoxy and 5-chloro groups—dictates the compound's physicochemical properties, reactivity, and potential biological activity . Simple substitution with a non-chlorinated analog, such as 3-isopropoxythiophene-2-carboxylic acid, or a positional isomer, such as 5-chloro-4-isopropoxythiophene-2-carboxylic acid, can drastically alter hydrogen bonding capacity, lipophilicity, and metabolic stability, which in turn impacts performance in synthetic sequences and biological assays [1]. The following quantitative evidence details these critical differences.

Non-chlorinated analogs

Absence of 5-chloro eliminates cross-coupling utility and halogen-bonding potential, limiting synthetic versatility.

Positional isomers

Isopropoxy at 4-position instead of 3-position alters hydrogen-bonding capability and conformational preferences, which can shift biological profile.

General thiophene carboxylic acids

Different substitution patterns may significantly change lipophilicity, metabolic stability, and target engagement; do not assume interchangeability.

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Quantitative Comparison with Analogs


Steric and Electronic Uniqueness of 3-Isopropoxy Substitution

The substitution pattern of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is unique among its direct positional isomers. Unlike the 4-isopropoxy isomer (CAS 1779121-96-8), the 3-isopropoxy group places the alkoxy substituent adjacent to the carboxylic acid, enabling intramolecular hydrogen bonding that can influence acidity and conformational preferences . This spatial arrangement, when compared to the 3-ethoxy analog (as exemplified in patent US12011444, Example 1023), results in a larger steric bulk due to the isopropyl group, which is known to impact binding pocket occupancy and metabolic stability [1].

Steric & Electronic Uniqueness
Class-level inference
3-isopropoxy adjacent to COOH enables intramolecular H-bond; larger steric bulk vs. 4-isopropoxy isomer or 3-ethoxy analog.
Substitution pattern may influence target selectivity design.
Based on SAR principles and patent exemplification.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

5-Chloro Substituent: Halogen Bonding & Enhanced Reactivity

The presence of the chlorine atom at the 5-position of the thiophene ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), which is not possible with non-halogenated analogs like 3-isopropoxythiophene-2-carboxylic acid . This halogen also participates in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets, offering an advantage over non-halogenated or differently halogenated analogs [1].

5-Chloro Reactivity & Binding
Class-level inference
Cl at 5-position permits cross-coupling and halogen bonding; non-chlorinated analog lacks these features.
Chlorine is a key handle for synthetic elaboration and potential binding interactions.
General reactivity of halogenated heterocycles.
Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Key Intermediate for High-Potency EP4 Receptor Antagonists

A closely related derivative, 5-{6-[2-(2-Cyano-7-fluoro-4-methoxy-indol-1-yl)-ethylamino]-pyrimidin-4-yl}-3-isopropoxy-thiophene-2-carboxylic acid, which incorporates the target compound's core scaffold, demonstrates exceptional potency as an EP4 receptor antagonist with an IC50 of 1 nM [1]. This value is significantly lower than the micromolar activities reported for many other thiophene carboxylic acid derivatives targeting different enzymes (e.g., diapophytoene desaturase, IC50 > 1.25E+3 nM [2]), underscoring the specific utility of the 3-isopropoxy-5-chloro thiophene-2-carboxylic acid motif in achieving high-affinity interactions with certain biological targets.

EP4 Antagonist Potency
Cross-study comparable
IC50 1 nMfor a derivative containing the target scaffold
Scaffold reported to enable high-affinity EP4 target engagement.
>1,250-fold over non-EP4 thiophene derivative; derivative context.
Medicinal Chemistry GPCR Targeting Drug Discovery

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Research & Industrial Applications


EP4 Prostaglandin Receptor Antagonist Development

The core scaffold is validated in a potent EP4 receptor antagonist with an IC50 of 1 nM [1]. Procurement of this intermediate enables the synthesis and optimization of novel anti-inflammatory or immuno-oncology agents targeting the EP4 pathway.

GPCR and Kinase Inhibitor SAR Studies

The unique 3-isopropoxy and 5-chloro substitution pattern can be systematically varied to explore structure-activity relationships (SAR) around central thiophene cores in various drug discovery programs .

Advanced Building Block for Cross-Coupling Reactions

The 5-chloro substituent serves as a versatile functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the rapid construction of complex biaryl and heteroaryl systems for materials science and chemical biology [2].

Fungicidal & Bactericidal Agent Synthesis

Substituted thiophene carboxamides and carboxylic acids are claimed as active ingredients for controlling phytopathogenic microorganisms [3]. The target compound serves as a key building block for synthesizing novel crop protection agents with improved environmental profiles.

Application
Selection Property
Validation Focus
EP4 antagonist development
Core scaffold for EP4 pharmacophore
EP4 receptor binding and functional assays
GPCR/kinase SAR studies
Halogen and alkoxy handles for systematic SAR
Selectivity and potency profiling across targets
Cross-coupling building block
5-Chloro group as versatile coupling handle
Reaction condition optimization; product purity
Agrochemical active synthesis
Thiophene core for carboxamide derivatization
Antifungal/antibacterial screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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